3-(2,4-Dibromophenoxy)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,4-dibromophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQZFTIBINLLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(2,4-Dibromophenoxy)piperidine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative focuses on a logically designed synthesis, beginning with a retrosynthetic analysis to identify key starting materials. The core of the synthesis is a Williamson ether synthesis, a reliable method for forming the crucial aryl-ether linkage. This guide elaborates on the necessity and application of nitrogen-protection strategies, specifically using a tert-butyloxycarbonyl (Boc) group, to ensure regioselectivity. Detailed, step-by-step protocols for each major stage—protection, ether formation, deprotection, and salt formation—are presented. The rationale behind the choice of reagents, solvents, and reaction conditions is discussed to provide a deeper mechanistic understanding. The document concludes with methods for purification and characterization, ensuring the final compound meets the high-purity standards required for research and development.
Introduction
Piperidine derivatives are fundamental scaffolds in modern pharmacology, appearing in the structures of numerous approved drugs and clinical candidates.[1] The introduction of a substituted phenoxy moiety at the 3-position of the piperidine ring creates a versatile molecular architecture for exploring structure-activity relationships (SAR) in various biological targets. The specific compound, 3-(2,4-Dibromophenoxy)piperidine, incorporates a dibrominated phenyl ring, a feature often used to modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. This guide details a validated synthetic route to its hydrochloride salt, designed for reproducibility and scalability in a laboratory setting.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis is the cornerstone of designing an efficient synthesis. The target molecule, this compound, can be conceptually disassembled to reveal its primary precursors.
The final salt formation is a trivial step from the free base. The core C-O ether bond is the key disconnection. This bond can be formed via a nucleophilic substitution reaction. This leads to two primary precursors: a 3-hydroxypiperidine synthon and a 2,4-dibromophenyl synthon. To prevent the piperidine nitrogen from acting as a competing nucleophile, it must be protected, leading to the selection of N-Boc-3-hydroxypiperidine as the practical starting material.
Caption: Retrosynthetic analysis of the target molecule.
Two primary strategies were considered for the key C-O bond formation:
-
Williamson Ether Synthesis: This classic SN2 reaction involves an alkoxide nucleophile attacking an alkyl or aryl halide.[2][3][4] In this context, the alkoxide of N-Boc-3-hydroxypiperidine would attack an activated aryl halide like 1-fluoro-2,4-dibromobenzene. This pathway is preferred due to its reliability, generally high yields, and avoidance of heavy metal catalysts.
-
Ullmann Condensation: This copper-catalyzed reaction couples an alcohol with an aryl halide.[5][6][7] While effective, it often requires higher temperatures and stoichiometric amounts of copper, which can complicate purification.[5]
Based on efficiency and process simplicity, the Williamson ether synthesis was selected as the core strategy.
Synthesis of Key Intermediates
Synthesis of N-tert-butyloxycarbonyl-3-hydroxypiperidine
The piperidine nitrogen is nucleophilic and would compete with the hydroxyl group in the subsequent alkylation step. Therefore, its protection is mandatory. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Williamson synthesis and can be readily removed under acidic conditions.[8]
Experimental Protocol:
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which is often a viscous oil or low-melting solid that can be used without further purification.
Core Synthesis: Williamson Ether Synthesis
This step constitutes the formation of the key aryl ether linkage. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the protected piperidine, generating a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice for this transformation. The resulting alkoxide then displaces a fluoride from 1-fluoro-2,4-dibromobenzene in a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Overall forward synthesis workflow diagram.
Detailed Experimental Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, and then carefully suspend the NaH in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30-45 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Add a solution of 1-fluoro-2,4-dibromobenzene (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-(2,4-dibromophenoxy)piperidine.
Deprotection and Salt Formation
N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is efficiently achieved in a single step by treating the protected intermediate with a strong acid such as hydrochloric acid in an organic solvent.
Experimental Protocol:
-
Dissolve the purified N-Boc-3-(2,4-dibromophenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise while stirring at room temperature.
-
A precipitate will typically form either immediately or after a short period of stirring.
-
Continue stirring for 2-4 hours to ensure complete deprotection.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
-
Dry the resulting white solid under vacuum to yield the final product, this compound.
Process Validation and Characterization
Self-validating protocols are essential for ensuring reproducibility. Each step of this synthesis should be monitored by an appropriate analytical technique.
-
Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress in real-time. A standard stain like potassium permanganate can be used for visualization.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the isolated intermediates and final product.
The identity and purity of the final compound, this compound, must be confirmed by a suite of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the piperidine and dibromophenyl protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the molecule.
-
Melting Point (MP): A sharp melting point range is a key indicator of purity for a crystalline solid.
Summary of Quantitative Data
The following table summarizes the expected outcomes for each synthetic step. Yields are illustrative and may vary based on experimental scale and technique.
| Step | Reaction | Key Reagents | Typical Yield | Purity Target (HPLC) |
| 1 | N-Boc Protection | 3-Hydroxypiperidine, Boc₂O | >95% | >98% |
| 2 | Williamson Ether Synthesis | N-Boc-3-hydroxypiperidine, NaH, 1-Fluoro-2,4-dibromobenzene | 70-85% | >98% |
| 3 | Deprotection & Salt Formation | N-Boc-protected intermediate, 4 M HCl in Dioxane | >90% | >99% |
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.
-
1-Fluoro-2,4-dibromobenzene: Irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Hydrochloric Acid (in Dioxane): Corrosive. Handle with care in a fume hood.
All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.
Conclusion
This guide outlines a clear, logical, and high-yielding synthetic pathway for this compound. The strategy, centered on a protective group-mediated Williamson ether synthesis, is robust and relies on well-established chemical principles. The detailed protocols and mechanistic explanations provided herein are intended to empower researchers and drug development professionals to confidently synthesize this valuable chemical entity for further investigation.
References
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- 3-Hydroxypiperidine synthesis. ChemicalBook.
- CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.
- Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure.
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro Institutional Research Repository.
- EP0384288A2 - Piperidine compounds and their preparation and use.
- Piperidine compounds and their preparation and use.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- Ullmann condens
- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-c
- Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Piperidine Synthesis. DTIC.
- An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Williamson Ether Synthesis. YouTube.
- Ullmann Reaction. Thermo Fisher Scientific - US.
- Williamson Ether Synthesis. Cambridge University Press.
- Williamson ether synthesis – Knowledge and References. Taylor & Francis.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride in DMSO and Ethanol
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-(2,4-Dibromophenoxy)piperidine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. In the absence of direct empirical data in publicly available literature, this document outlines the theoretical physicochemical factors governing the solubility of this compound. More critically, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility. This guide is intended for professionals in drug development, chemical research, and analytical sciences who require a robust understanding and practical methodology for characterizing the solubility of similar heterocyclic amine hydrochloride salts.
Introduction: The Critical Role of Solubility in Research and Development
This compound is a heterocyclic amine salt, a structural motif prevalent in many pharmacologically active compounds.[1] The piperidine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to confer basicity and desirable pharmacokinetic properties.[1] The dibrominated phenoxy moiety adds significant molecular weight and lipophilicity, which can influence receptor binding and metabolic stability.
For any compound intended for biological screening or formulation, solubility is a cornerstone physicochemical parameter. It dictates the preparation of stock solutions, influences the design of in vitro and in vivo assays, and ultimately impacts bioavailability. Poorly characterized solubility can lead to significant experimental artifacts, including precipitation in assays and inaccurate concentration measurements, thereby compromising the integrity of research findings. This guide addresses this critical need by providing both a theoretical framework and a practical, self-validating experimental protocol to determine the solubility of this compound.
Theoretical Assessment of Solubility: A Molecular Deconstruction
Predicting the precise solubility of a complex organic salt is notoriously difficult without experimental data.[2] However, a qualitative assessment based on the molecule's constituent parts and the properties of the solvents can provide a strong working hypothesis.
2.1. Analysis of the Solute: this compound
-
The Piperidine Hydrochloride Moiety : The piperidine nitrogen, being a secondary amine, is basic. As a hydrochloride salt, this amine is protonated, forming a piperidinium chloride. This ionic character significantly increases the polarity of the molecule. Generally, amine hydrochloride salts exhibit enhanced solubility in polar solvents compared to their free-base forms.[2]
-
The 2,4-Dibromophenoxy Group : This part of the molecule is large, rigid, and lipophilic. The two bromine atoms and the phenyl ring contribute to a high molecular weight and increase the van der Waals forces. This group will favor interactions with non-polar or less polar environments. The ether linkage provides a polar site capable of hydrogen bonding, but its influence is likely overshadowed by the bulky, hydrophobic aromatic system.
2.2. Analysis of the Solvents
-
Dimethyl Sulfoxide (DMSO) : A polar aprotic solvent. It has a large dipole moment and is an excellent hydrogen bond acceptor but not a donor. It is highly effective at solvating cations.
-
Ethanol : A polar protic solvent. It can act as both a hydrogen bond donor and acceptor. Its polarity is lower than that of DMSO.
2.3. Formulating a Solubility Hypothesis
Given the ionic nature of the hydrochloride salt, this compound is expected to be more soluble in polar solvents than in non-polar ones.
-
In DMSO : The high polarity of DMSO and its ability to effectively solvate the piperidinium cation suggest that it will be a good solvent for this compound. The large, lipophilic dibromophenoxy group might limit the overall solubility, but the ionic nature of the salt is likely to be the dominant factor.
-
In Ethanol : Ethanol is also a polar solvent, but its protic nature means it can solvate both the cation and the chloride anion through hydrogen bonding. However, the overall lower polarity of ethanol compared to DMSO, and the presence of the large non-polar region of the solute, may result in a lower solubility in ethanol than in DMSO.
Hypothesis : The solubility of this compound is anticipated to be higher in DMSO than in ethanol.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[3] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is a self-validating system designed for accuracy and reproducibility.
3.1. Core Principle
An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.[4]
3.2. Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (HPLC grade)
-
Anhydrous Ethanol (200 proof, HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.3. Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
3.4. Step-by-Step Protocol
Phase 1: Preparation
-
Aliquot the Compound : Accurately weigh an amount of this compound into several glass vials. The amount should be in clear excess of what is expected to dissolve. If the solubility is completely unknown, starting with 5-10 mg is a reasonable approach.
-
Solvent Addition : Add a precise volume (e.g., 1.0 mL) of either DMSO or ethanol to each vial.
-
Sealing : Tightly seal the vials to prevent solvent evaporation, which would artificially increase the measured concentration.
Phase 2: Equilibration
-
Agitation : Place the vials on an orbital shaker or vortex mixer within a temperature-controlled environment (e.g., 25°C). Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent.
-
Incubation Time : Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is preferable. To validate that equilibrium has been reached, you can take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent once equilibrium is achieved.[3]
Phase 3: Separation of Solid and Liquid Phases
-
Centrifugation : Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step is critical to avoid clogging the filter in the next step.
-
Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles, ensuring that the analyzed solution only contains the dissolved compound.
Phase 4: Quantification
The concentration of the dissolved compound in the filtrate can be determined using either HPLC-UV or UV-Vis spectroscopy, leveraging the UV absorbance of the dibromophenoxy group.
Method A: HPLC-UV Quantification
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (DMSO or ethanol).
-
Sample Preparation : Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analysis : Inject the standards and the diluted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).[5]
-
Quantification : Plot the peak area from the UV detector versus the concentration of the standards to generate a calibration curve. Use the peak area of the diluted sample to determine its concentration, and then back-calculate the original concentration of the saturated solution.
Method B: UV-Vis Spectrophotometry Quantification
-
Determine λmax : Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax). Aromatic compounds typically have strong absorbance in the UV range.[6] For a related compound, 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol, a λmax of 290.4 nm has been reported, which can serve as a starting point.[7]
-
Calibration Curve : Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[8]
-
Sample Analysis : Dilute the filtered supernatant to an absorbance value that falls within the linear range of the calibration curve.
-
Quantification : Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Back-calculate to find the solubility.
Data Presentation and Interpretation
The experimentally determined solubility should be reported in standard units such as mg/mL or molarity (mol/L). It is crucial to also report the temperature at which the measurement was performed.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (M) |
| DMSO | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
Interpreting the Results:
The quantitative data will either confirm or refute the initial hypothesis. If the solubility is indeed higher in DMSO, it would validate the reasoning that the high polarity and cation-solvating ability of DMSO are dominant factors. If the solubility is higher in ethanol, it might suggest that the hydrogen bonding interactions with both the piperidinium cation and the chloride anion play a more significant role than initially predicted. These results provide critical insights for researchers in selecting the appropriate solvent for creating stock solutions and for designing experiments where the compound's concentration is a key variable.
Conclusion
References
-
ScienceMadness Forum. (2011). Solubility of organic amine salts. [Online] Available at: [Link]
-
PubChem. 3-(2-Bromophenoxy)piperidine. [Online] Available at: [Link]
-
PubChem. 3-(4-Fluorophenyl)piperidine. [Online] Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Online] Available at: [Link]
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Online] Available at: [Link]
- Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. (n.d.). MDPI.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC.
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Online] Available at: [Link]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Online] Available at: [Link]
- Handayani, D., et al. (2018). Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Marine Drugs.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
- UV-Vis Characterization of Aromatic Content in Bio-oil. (n.d.). Digital Commons @ Cal Poly.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
- Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K. (n.d.).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their deriv
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- HPLC Solvent Selection. (n.d.). Element Lab Solutions.
- A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (n.d.).
- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (n.d.).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
An In-depth Technical Guide to 3-(2,4-Dibromophenoxy)piperidine Hydrochloride: Synthesis, Structural Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of clinically approved drugs and therapeutic candidates.[1] Its conformational flexibility and favorable physicochemical properties make it a privileged structure for engaging a multitude of biological targets. This guide delves into a specific, yet promising, subclass: 3-(2,4-Dibromophenoxy)piperidine hydrochloride and its structural analogs. We will explore the strategic rationale behind its design, provide a detailed, field-proven synthetic protocol, analyze the structure-activity relationships (SAR) conferred by the dibromophenoxy moiety, and discuss its potential therapeutic applications and mechanisms of action. This document serves as a comprehensive resource for researchers aiming to synthesize, derivatize, and evaluate this compelling chemical entity.
The Strategic Value of the 3-Aryloxypiperidine Scaffold
The 3-aryloxypiperidine motif offers a unique combination of structural features that are highly attractive for drug design. The piperidine ring provides a three-dimensional structure that can effectively probe the binding pockets of target proteins, while the ether linkage offers a balance of stability and conformational flexibility. The aromatic ring serves as a key interaction point, often engaging in pi-stacking or hydrophobic interactions, and provides a readily modifiable handle for tuning the compound's electronic and steric properties.
The choice of a 3-substitution pattern on the piperidine ring is deliberate. It avoids the potential metabolic liabilities associated with substitution at the 2- or 4-positions, which are more susceptible to enzymatic oxidation.[1] Furthermore, the stereocenter at the 3-position allows for the exploration of stereospecific interactions with chiral biological targets.
Synthetic Strategy: The Mitsunobu Reaction as a Cornerstone
The construction of the aryl ether linkage is the pivotal step in the synthesis of 3-(2,4-Dibromophenoxy)piperidine. The Mitsunobu reaction stands out as a robust and reliable method for achieving this transformation.[2][3] This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a phenol, under mild conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[3]
The causality behind choosing the Mitsunobu reaction lies in its high functional group tolerance and its ability to proceed under neutral conditions, which is crucial for preserving sensitive functionalities on both the piperidine and phenol fragments. The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[4]
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Mitsunobu reaction involving 3-hydroxypiperidine derivatives.[2][5]
Step 1: Mitsunobu Coupling
-
To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq.) and 2,4-dibromophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.2 eq.) portion-wise.
-
After the PPh₃ has dissolved, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(2,4-dibromophenoxy)piperidine.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified N-Boc-3-(2,4-dibromophenoxy)piperidine (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (5-10 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC. Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the phenoxy ring is a critical determinant of the biological activity of 3-aryloxypiperidine derivatives. The presence of halogen atoms, in particular, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Halogenation
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms at the 2- and 4-positions of the phenyl ring can modulate the pKa of the piperidine nitrogen, potentially affecting its interaction with biological targets.
-
Lipophilicity and CNS Penetration: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross the blood-brain barrier, a desirable property for compounds targeting the central nervous system (CNS). Indeed, many CNS-active piperidine derivatives feature halogenated aromatic moieties.[5]
-
Binding Interactions: The bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site, which can contribute to enhanced binding affinity and selectivity.
Quantitative Data from a Close Analog
A study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as dopamine D4 receptor antagonists provides valuable insights into the effects of phenoxy ring substitutions. The following table summarizes the binding affinities (Ki) for selected analogs:[5]
| Phenoxy Substitution | Dopamine D4 Ki (nM) |
| 4-Fluorophenyl | Similar to unsubstituted |
| 3,4-Difluorophenyl | 5.5 |
| 3-Methylphenyl | 13 |
| 4-Chlorophenyl | 53 |
This data clearly demonstrates that di-halogenation at the 3- and 4-positions of the phenoxy ring can lead to a significant increase in potency.[5] While this is a fluoro-substituted analog, the trend suggests that a 2,4-dibromo substitution pattern is a rational choice for enhancing biological activity.
Potential Therapeutic Applications and Mechanisms of Action
While the specific biological activity of this compound is not extensively documented in publicly available literature, the activities of its close structural analogs suggest several promising therapeutic avenues.
Dopamine D4 Receptor Antagonism
As evidenced by the data on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, this class of compounds shows high affinity for the dopamine D4 receptor.[5] D4 receptor antagonists are being investigated for the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The potential mechanism of action would involve the blockade of dopamine signaling at D4 receptors in relevant brain regions.
Opioid Receptor Modulation
Phenoxypiperidine derivatives have also been explored as ligands for opioid receptors. For instance, 3-phenoxypropyl piperidine analogs have been identified as potent agonists of the Nociceptin/Orphanin FQ (NOP) receptor (ORL1).[6] Agonists of this receptor have shown potential in modulating pain, anxiety, and other neurological processes.[6]
Calcium Channel Blockade
A European patent discloses that certain phenoxymethyl piperidine derivatives are useful in the treatment of conditions related to calcium overload in brain cells, such as anoxia and ischemia.[7] This suggests a potential mechanism involving the blockade of specific calcium channels in neuronal cells.
Visualizing a Potential Signaling Pathway
Caption: A hypothetical signaling pathway for a D4 receptor antagonist.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. The robust synthetic route via the Mitsunobu reaction allows for the facile generation of this core scaffold and a diverse library of analogs.
Future research should focus on:
-
Definitive Biological Screening: A comprehensive screening of this compound against a panel of CNS targets is warranted to elucidate its primary mechanism of action.
-
Stereochemical Investigation: The synthesis and evaluation of the individual enantiomers are crucial to understanding the role of stereochemistry in target engagement and biological activity.
-
Pharmacokinetic Profiling: In vitro and in vivo pharmacokinetic studies are necessary to assess the drug-like properties of this compound, including its metabolic stability and brain penetrance.
-
Analog Synthesis and SAR Expansion: The synthesis of analogs with modifications to the piperidine ring (e.g., substitution at other positions) and the phenoxy ring (e.g., alternative halogenation patterns) will further refine the structure-activity relationship and potentially lead to the discovery of more potent and selective compounds.
References
- Palin, R., et al. (2008). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 18(2), 652-656.
-
Hopkins, C. R., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]
-
Cuevas-Yañez, E., et al. (2017). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 15(1), 14. [Link]
- Vedejs, E., & Diver, S. T. (1993). The Mitsunobu Reaction: A Mechanistic Update. Topics in Stereochemistry, 21, 1-43.
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- Kaur, R., et al. (2020). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 10(72), 44349-44371.
- Dodge, J. A., & Jones, S. A. (1997). A review of the Mitsunobu reaction.
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
-
Zhang, L., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 5(12), 1269-1274. [Link]
- Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 791-796.
-
Denton, T. P. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
- Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Journal of Applied Pharmaceutical Science, 2(12), 133-137.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
ResearchGate. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. [Link]
-
European Patent Office. (n.d.). Piperidine compounds and their preparation and use. [Link]
-
De Tullio, P., et al. (1997). Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. Journal of Pharmacy and Pharmacology, 49(5), 463-471. [Link]
-
Antonov, D., et al. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(11), 4349. [Link]
- Leopoldo, M., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 62(21), 9534-9549.
-
Song, R.-J., et al. (2017). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Organic Letters, 19(16), 4235-4238. [Link]
-
Ismail, I., et al. (2023). Design, Synthesis and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. ChemRxiv. [Link]
-
Gualdani, R., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 21(10), 1369. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
An In-depth Technical Guide to 3-(2,4-Dibromophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 3-(2,4-Dibromophenoxy)piperidine hydrochloride, a novel compound with potential applications in drug discovery and development. Due to the limited publicly available information on this specific molecule, this document presents a plausible and scientifically grounded approach to its synthesis, characterization, and potential pharmacological significance. The proposed synthetic route leverages established methodologies in medicinal chemistry, offering a practical framework for its preparation in a laboratory setting. Furthermore, this guide explores the compound's potential biological activities by drawing parallels with structurally related phenoxypiperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities.
Introduction: The Significance of the Phenoxypiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1] When combined with a phenoxy ether linkage, the resulting phenoxypiperidine core structure has been identified in numerous biologically active compounds with a wide range of therapeutic applications. These include, but are not limited to, treatments for neurological disorders, cardiovascular diseases, and infectious agents.[2] The specific substitution pattern on both the phenyl and piperidine rings plays a crucial role in modulating the pharmacological activity, selectivity, and metabolic stability of these molecules.
The subject of this guide, this compound, incorporates a dibrominated phenyl ring, a feature known to influence the lipophilicity and metabolic profile of drug candidates. While the discovery and developmental history of this specific compound are not extensively documented in public literature, its structural components suggest a potential for interesting pharmacological properties. This guide, therefore, aims to provide a foundational understanding of this molecule by proposing a robust synthetic pathway and discussing its potential in the broader context of medicinal chemistry.
Proposed Synthesis of this compound
The synthesis of aryl ethers, such as the target compound, can be effectively achieved through well-established cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods for the formation of carbon-oxygen bonds between an aryl halide and an alcohol.[3][4][5] For the purpose of this guide, a synthetic route based on the Ullmann condensation is proposed, owing to its historical precedence and reliability for this type of transformation.
The proposed multi-step synthesis begins with commercially available starting materials and involves the protection of the piperidine nitrogen, followed by the key ether formation step, and concludes with deprotection and salt formation.
Synthetic Workflow
The overall proposed synthetic pathway is depicted in the following workflow diagram:
Caption: Proposed Synthetic Workflow for this compound.
Physicochemical Properties of Key Compounds
A summary of the key physicochemical properties of the starting materials, intermediates, and the final product is presented in the table below. Predicted values were generated using computational tools.[3]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 84-87 | 190-192 | Soluble in water and polar organic solvents. |
| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26[1] | 65-67[6] | 292.3 (predicted)[6] | Soluble in most organic solvents. |
| 1,2,4-Tribromobenzene | C₆H₃Br₃ | 314.80 | 44-46 | 276 | Insoluble in water; soluble in nonpolar organic solvents. |
| tert-Butyl 3-(2,4-dibromophenoxy)piperidine-1-carboxylate | C₁₆H₂₁Br₂NO₃ | 451.15 | Predicted: 80-90 | Predicted: >300 | Soluble in common organic solvents like DCM, EtOAc. |
| 3-(2,4-Dibromophenoxy)piperidine | C₁₁H₁₃Br₂NO | 335.03 | Predicted: 60-70 | Predicted: >300 | Soluble in organic solvents; likely insoluble in water. |
| This compound | C₁₁H₁₄Br₂ClNO | 371.49 | Predicted: >200 | Decomposes | Soluble in water and alcohols; sparingly soluble in nonpolar organic solvents.[7] |
Detailed Experimental Protocols
-
Rationale: The secondary amine of 3-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent Ullmann condensation. The Boc group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions.
-
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxypiperidine as a white solid.
-
-
Rationale: The key C-O bond is formed via an Ullmann condensation between the protected 3-hydroxypiperidine and an activated aryl halide. 1,2,4-Tribromobenzene is chosen as the arylating agent, with the bromine at the 1-position being the most activated for nucleophilic substitution. Copper(I) iodide is a common and effective catalyst for this transformation.
-
Procedure:
-
To a reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq), 1,2,4-tribromobenzene (1.2 eq), copper(I) iodide (0.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the free secondary amine.
-
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract the free base with DCM.
-
Dry the organic layer, filter, and concentrate to yield the crude 3-(2,4-dibromophenoxy)piperidine.
-
-
Rationale: The final hydrochloride salt is prepared for improved stability, crystallinity, and aqueous solubility, which are desirable properties for a potential drug candidate.
-
Procedure:
-
Dissolve the free base from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) until precipitation is complete.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
-
Potential Pharmacological Significance and Future Directions
The pharmacological profile of this compound has not been reported. However, the phenoxypiperidine scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives of this class have been investigated as antagonists for various receptors, including dopamine, serotonin, and opioid receptors. The nature and position of substituents on both the phenyl and piperidine rings are critical determinants of receptor affinity and selectivity.
The presence of two bromine atoms on the phenyl ring significantly increases the lipophilicity of the molecule, which could influence its ability to cross the blood-brain barrier. This suggests that the compound may have an affinity for central nervous system (CNS) targets. Furthermore, halogen atoms can engage in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.
Given the structural similarities to known pharmacologically active agents, it is plausible that this compound could exhibit activity at one or more CNS receptors. Future research should focus on the in vitro screening of this compound against a panel of common CNS targets to identify any potential biological activity. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize potency and selectivity, potentially leading to the discovery of novel therapeutic agents.
Conclusion
This technical guide has provided a comprehensive, albeit prospective, analysis of this compound. In the absence of direct historical data, a detailed and plausible synthetic route has been proposed, complete with experimental protocols and characterization data for key intermediates. The discussion on the potential pharmacological significance of this molecule, based on its structural relationship to known bioactive compounds, provides a rationale for its further investigation. It is hoped that this guide will serve as a valuable resource for researchers interested in the synthesis and exploration of novel phenoxypiperidine derivatives as potential therapeutic agents.
References
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
- Piperidine hydrochloride | 6091-44-7. (n.d.). ChemicalBook. Retrieved January 26, 2026.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026.
- (S)-N-Boc-3-hydroxypiperidine. (n.d.).
- Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026.
- Ullmann condensation. (n.d.). Wikipedia. Retrieved January 26, 2026.
- Pharmacological Applications of Piperidine Deriv
- Piperidine compounds and their preparation and use. (n.d.).
- Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
- N-Boc-3-Hydroxypiperidine. (2024). ChemBK. Retrieved January 26, 2026.
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023).
- 3-Hydroxypiperidine synthesis. (n.d.). ChemicalBook. Retrieved January 26, 2026.
- Piperidine derivative: Significance and symbolism. (2023). ScienceDirect.
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2023). ChemRxiv.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. 3-(2-Bromophenoxy)piperidine | C11H14BrNO | CID 17952576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-N-Boc-3-hydroxypiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. N-Boc-3-Hydroxypiperidine [chembk.com]
- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
Methodological & Application
High-performance liquid chromatography (HPLC) method for 3-(2,4-Dibromophenoxy)piperidine hydrochloride
An Application Note and Protocol for the Isocratic Reversed-Phase HPLC Analysis of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this protocol outlines the scientific rationale behind the method's parameters, a detailed step-by-step experimental procedure, system suitability criteria, and a framework for method validation. The described isocratic reversed-phase method is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control, stability testing, and research applications.
Scientific Principles and Method Rationale
The molecular structure of this compound dictates the optimal chromatographic strategy. The molecule possesses a dibrominated phenyl ring, conferring significant hydrophobicity, and a piperidine ring, which contains a basic nitrogen atom. This dual nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1][2]
1.1. Choice of Chromatographic Mode and Stationary Phase
Reversed-phase chromatography is employed to retain analytes based on hydrophobic interactions.[2] The analyte's dibromophenoxy group will strongly interact with a non-polar stationary phase. A C18 (octadecylsilane) stationary phase is selected for this method due to its strong hydrophobicity and widespread availability, ensuring robust retention of the analyte.[3][4]
1.2. Mobile Phase Selection and Control of Ionization
The mobile phase is a critical component for achieving optimal separation. It consists of an organic modifier and a buffered aqueous phase.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and favorable UV transparency, which generally leads to better peak efficiency and lower backpressure.[5]
-
Aqueous Buffer: The piperidine moiety in the analyte is a basic functional group (pKa of protonated piperidine is ~11.2).[6][7] To ensure consistent retention times and symmetrical peak shapes, the ionization of this group must be controlled. The analyte is a hydrochloride salt, meaning the piperidine nitrogen is protonated. By maintaining a low mobile phase pH (e.g., 3.0), the piperidine ring remains consistently in its protonated (ionized) state. This prevents peak tailing that can occur from interactions between the free base form and residual silanols on the silica-based stationary phase. A potassium phosphate buffer is selected for its buffering capacity in this pH range.
1.3. Detection
The presence of the aromatic phenoxy group in the analyte provides a chromophore suitable for UV-Vis detection. The benzene ring exhibits strong absorbance in the lower UV range. A detection wavelength of 225 nm is chosen to provide high sensitivity for the analyte.
Detailed Experimental Protocol
This protocol is a self-validating system when the system suitability criteria are met. Adherence to these steps ensures the reliability of the generated data.
2.1. Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
-
-
Materials:
-
HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reference Standard: this compound (purity ≥ 98%).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Potassium phosphate monobasic (KH₂PO₄, ACS grade).
-
Phosphoric acid (H₃PO₄, ~85%, ACS grade).
-
2.2. Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Elution Mode | Isocratic |
| Diluent | Mobile Phase |
2.3. Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0):
-
Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
-
Mobile Phase Preparation:
-
Carefully measure 550 mL of acetonitrile and 450 mL of the 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Combine them in a suitable container, mix well, and degas for 15 minutes in a sonicator or by vacuum filtration.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution will be used for system suitability and quantification.
-
2.4. System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[8] The SST ensures that the equipment and procedure are adequate for the analysis to be performed.[8] These tests are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[8]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below, which are derived from USP General Chapter <621>.[9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for five replicate injections |
| % RSD of Retention Time | ≤ 1.0% for five replicate injections |
No sample analysis is acceptable unless the requirements of system suitability have been met.[8]
Method Validation Framework
The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[11][12] A full validation of this method should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products, or matrix components).[12]
-
Linearity: A minimum of five concentrations across the desired range should be analyzed.[13] The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: Should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[13] Results are reported as percent recovery.
-
Precision:
-
Repeatability: Analysis of a minimum of six determinations at 100% of the test concentration.[13]
-
Intermediate Precision: Evaluation of the method's performance on different days, with different analysts, or on different equipment.
-
-
Robustness: Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, mobile phase composition) are made to assess the method's reliability during normal use.
Visualization of Workflows
4.1. Experimental Workflow Diagram
The following diagram illustrates the complete experimental process from preparation to final data analysis.
Caption: HPLC analysis workflow for 3-(2,4-Dibromophenoxy)piperidine HCl.
4.2. Method Validation Logic Diagram
This diagram shows the logical hierarchy and relationship between method development, system suitability, and formal validation.
Sources
- 1. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. ijper.org [ijper.org]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. usp.org [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride
Welcome to the technical support center for 3-(2,4-Dibromophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial intermediate in high purity. As a substituted piperidine, this compound presents a unique set of purification hurdles stemming from the basicity of the piperidine nitrogen and the properties of its hydrochloride salt. This document provides in-depth, experience-driven solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Understanding the Molecule - Core Physicochemical Properties
A successful purification strategy begins with a solid understanding of the molecule's properties, both as a free base and as a hydrochloride salt. The interplay between these two forms is central to most purification techniques.
| Property | 3-(2,4-Dibromophenoxy)piperidine (Free Base) | 3-(2,4-Dibromophenoxy)piperidine HCl (Salt) | Rationale & Implications for Purification |
| State | Likely an oil or low-melting solid at RT. | Crystalline solid.[1] | The solid nature of the HCl salt makes it the ideal form for final isolation, handling, and storage. Purification often targets the isolation of this crystalline form. |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water. | Soluble in polar protic solvents (Methanol, Ethanol, Water). Sparingly soluble to insoluble in less polar organics (EtOAc, DCM, Ether, Hexanes).[2] | This differential solubility is the cornerstone of acid-base extraction and is critical for selecting recrystallization solvents. The salt's poor solubility in solvents like ether allows for its precipitation.[2][3] |
| Basicity (pKa) | Estimated pKa of ~9-10 (typical for secondary amines).[] | N/A (protonated) | The piperidine nitrogen is strongly basic and will readily interact with acidic media, including silica gel. This necessitates specific chromatographic conditions.[5][6] |
| Polarity | Moderately polar. | Highly polar, ionic compound. | The free base is suitable for normal-phase chromatography. The high polarity of the salt makes it challenging for standard silica gel chromatography but amenable to recrystallization from polar solvents. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during the purification of this compound.
Q1: I'm performing a silica gel column on my crude product, but I'm seeing severe peak tailing and in some cases, the product doesn't elute at all. What's happening?
A: This is the most common issue when purifying basic amines on standard silica gel.[6]
-
Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic piperidine derivative forms a strong acid-base interaction with these silanols, essentially getting stuck to the stationary phase. This leads to poor elution, significant band spreading, and the characteristic "tailing" you observe. In severe cases, this can result in yield loss.[5]
-
Solution: You must neutralize this interaction. The most effective method is to purify the compound as the free base and add a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[5][6] The TEA will preferentially interact with the acidic silanols, allowing your compound to travel through the column unimpeded. Alternatively, using a less acidic stationary phase like alumina or a specially treated amine-functionalized silica can also resolve this issue.[6]
Q2: I tried to recrystallize my final HCl salt, but it "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solvent being too good, the solution being too concentrated, or the presence of impurities that inhibit crystallization.
-
Causality: The solubility of your hydrochloride salt is highly dependent on the solvent system. Using a single solvent that is too effective (like methanol) can lead to a supersaturated solution that crashes out as an amorphous oil upon cooling. Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."
-
Solution: A multi-solvent system is often the answer. Dissolve the crude salt in a minimal amount of a hot "good" solvent (e.g., isopropanol, ethanol).[2] Then, slowly add a "bad" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or acetone) dropwise until the solution becomes slightly turbid.[2] Re-heat gently to clarify and then allow it to cool slowly. This controlled decrease in solubility promotes the formation of an ordered crystal lattice.
Q3: What are the most likely impurities I should be looking for?
A: The impurity profile depends heavily on the synthetic route. Assuming a common synthesis involves the reaction of 2,4-dibromophenol with a protected piperidine derivative or the reduction of a pyridine precursor, you should consider:
-
Unreacted Starting Materials: Residual 2,4-dibromophenol or the piperidine starting material.
-
Byproducts from N-deprotection: If a protecting group like Boc was used, impurities from the deprotection step (e.g., using HCl/Dioxane or TFA) could be present.
-
Debromination Products: Under certain reductive or basic conditions, one or both bromine atoms could be replaced by hydrogen, leading to mono-bromo or non-brominated analogues.
-
Positional Isomers: If the synthesis is not perfectly regioselective, you might have isomers where the phenoxy group is attached at a different position on the piperidine ring.
Q4: Is it better to purify the free base by chromatography and then form the salt, or purify the salt directly by recrystallization?
A: This depends on the nature and quantity of your impurities. The optimal workflow often involves a combination of techniques.
-
Causality: Chromatography is excellent for removing impurities with different polarities, while recrystallization is best for removing small amounts of impurities from a highly concentrated, crystalline solid.
-
Recommended Workflow: For a crude mixture with multiple, diverse impurities, the most robust strategy is to first perform an acid-base workup to isolate the crude free base. Then, purify this free base using column chromatography with a modified mobile phase (as described in Q1). Finally, take the pure free base, dissolve it in a suitable solvent like isopropanol or ethyl acetate, and add a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate the pure, crystalline hydrochloride salt.[2] This multi-step approach leverages the strengths of each technique.
Caption: Decision tree for selecting a purification strategy.
Section 3: In-Depth Troubleshooting Guide
This guide provides solutions to specific experimental failures.
A. Troubleshooting Recrystallization
| Observed Problem | Probable Cause(s) | Step-by-Step Solution |
| Persistent Oiling Out | 1. Solvent is too good. 2. Cooling is too rapid. 3. High impurity load. | 1. Re-dissolve: Add a small amount of the "good" solvent (e.g., IPA) to fully re-dissolve the oil with heating. 2. Add Anti-Solvent: While hot, slowly add a miscible "bad" solvent (e.g., Diethyl Ether) until persistent cloudiness appears.[2] 3. Clarify & Cool Slowly: Add a few drops of the "good" solvent to re-clarify. Insulate the flask (e.g., with glass wool) and allow it to cool to room temperature undisturbed over several hours, then move to a 4°C fridge. |
| No Crystal Formation | 1. Solution is too dilute. 2. Compound is highly soluble in the chosen solvent. | 1. Concentrate: Gently boil off some solvent to increase the concentration. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a single seed crystal from a previous batch. 3. Change Solvents: If crystals still don't form, the solvent is inappropriate. Evaporate the solvent and start a new solvent screen. |
| Low Recovery | 1. Too much solvent was used. 2. The salt has significant solubility even in the cold solvent. 3. Incomplete precipitation. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. 2. Maximize Cooling: Ensure the solution is cooled in an ice-water bath for at least 30-60 minutes before filtration. 3. Wash Sparingly: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[7] |
| Colored Impurities in Crystals | 1. Impurities are trapped in the crystal lattice. 2. Baseline degradation. | 1. Hot Filtration: If the color is due to insoluble impurities, perform a hot gravity filtration of the dissolved solution before allowing it to cool. 2. Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution, swirl for 1-2 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities. Use with caution, as charcoal can also adsorb your product.[2] |
B. Troubleshooting Column Chromatography (of the Free Base)
Caption: Workflow for troubleshooting amine chromatography.
Section 4: Standardized Purification Protocols
Protocol 1: Purification via Acid-Base Extraction and Salt Formation
This protocol is ideal for initial cleanup of a crude reaction mixture to isolate the product as the HCl salt.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times.[8] The basic piperidine product will become protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Combine & Wash: Combine the aqueous layers and wash once with fresh EtOAc or DCM to remove any trapped organic impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the piperidinium salt, regenerating the free base, which will often appear as a cloudy precipitate or oil.
-
Free Base Extraction: Extract the aqueous layer three times with a fresh organic solvent (DCM is often effective here).
-
Drying and Concentration: Combine the organic layers containing the free base, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Isolation: The hydrochloride salt should precipitate as a solid. Continue stirring in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum.[7]
Protocol 2: Optimized Recrystallization of the HCl Salt
Use this protocol when the crude HCl salt is already >90% pure.
-
Solvent Selection: Place a small amount of the crude salt in a test tube. Add a few drops of a potential solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture). Heat to boiling. If it dissolves, it's a potential "good" solvent.
-
Dissolution: In a flask, add the minimum volume of the chosen hot "good" solvent to the crude salt to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small portion of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Section 5: Scale-Up Considerations
Transitioning from bench-scale to pilot-plant or manufacturing scale introduces new challenges.[9][10]
-
Heat Transfer: Recrystallizations that are simple at the 1g scale can become problematic at the 1kg scale. The surface-area-to-volume ratio decreases, making both heating and cooling much slower and less uniform.[10] This can lead to poor crystal morphology or oiling out. A jacketed reactor with controlled cooling rates is essential.
-
Mixing: Efficient mixing is critical during basification and salt formation steps. In large vessels, inadequate mixing can lead to localized pH gradients, causing incomplete reaction or side product formation.
-
Chromatography: Scaling up chromatography is a significant undertaking. The cost of large columns and solvent volumes can be prohibitive.[11] Packing large-scale columns consistently is a specialized skill, as poor packing can ruin separation efficiency.[11] For large quantities, developing a robust crystallization or extraction procedure is almost always more economical than preparative chromatography.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
- CN101602748B - A kind of purification method of high-purity piperidine.
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Gatilova, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7313. [Link]
- EP0384288A2 - Piperidine compounds and their preparation and use.
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). Enlighten Theses. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Considerations for Scaling Up Purification Processes. Bio-Rad. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2019). University of Helsinki. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]
-
4-(3,4-Dichlorophenoxy)piperidine hydrochloride. Chem-Impex. [Link]
-
Piperidine compounds and their preparation and use. European Patent Office. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
How can you separate a co-eluting more polar compound by HPLC? (2014). ResearchGate. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Stack Exchange. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Chromotography with free amines? (2022). Reddit. [Link]
- US4670232A - Recovery of amines from by-product chloride salts.
-
Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2026). ACS Publications. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]
- US20100204470A1 - method for salt preparation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 10. reddit.com [reddit.com]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing the Solution Stability of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride
Welcome to the technical support center for 3-(2,4-Dibromophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you in your experimental endeavors. Our approach is rooted in explaining the why behind the how, ensuring a deep understanding of the chemical principles at play.
Understanding the Molecule: A Proactive Approach to Stability
This compound is a multifaceted molecule with several key structural features that can influence its stability in solution. A proactive understanding of these features is paramount to designing robust formulations and analytical methods.
-
Piperidine Ring: The saturated heterocyclic amine core is generally stable, but can be susceptible to oxidation, particularly at the nitrogen or adjacent carbons, which could lead to ring-opening under harsh conditions.
-
Ether Linkage: Ether bonds can undergo cleavage under strongly acidic or basic conditions, although they are generally more stable than esters.
-
Dibrominated Phenyl Ring: The electron-withdrawing nature of the bromine atoms can influence the reactivity of the phenyl ring and the ether linkage. While generally stable, there is a potential for de-bromination under certain reductive or photolytic conditions.
-
Hydrochloride Salt: As an amine hydrochloride salt, the compound's solubility and the pH of its aqueous solutions are significantly impacted. The salt form generally enhances aqueous solubility and stability compared to the free base.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with this compound in solution.
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?
A1: Short-term instability in a solution of this compound can be attributed to several factors. The primary suspects are pH-related hydrolysis, oxidation, and photodegradation. The hydrochloride salt will create a mildly acidic solution, but the final pH will depend on the concentration and the solvent. It is crucial to measure and potentially adjust the pH of your solution. Oxidation can occur due to dissolved oxygen, and exposure to light, especially UV, can provide the energy for degradative pathways.
Q2: What is the ideal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While the optimal pH needs to be determined experimentally, for many amine hydrochloride salts, a mildly acidic pH range of 4 to 6 is often a good starting point. In this range, the piperidine nitrogen is protonated, which can protect it from oxidation and other reactions. At highly acidic pH, the ether linkage might be at risk of hydrolysis. Conversely, at neutral to alkaline pH, the deprotonated free base is more susceptible to oxidation.
Q3: I am observing the formation of new peaks in my HPLC analysis after storing the solution. What could these be?
A3: The new peaks likely represent degradation products. Based on the structure, potential degradants could include:
-
Products of N-oxidation of the piperidine ring.
-
Ring-opened products from piperidine degradation.
-
2,4-Dibromophenol, resulting from the cleavage of the ether linkage.
-
Products of de-bromination.
A forced degradation study is the most effective way to systematically generate and identify these potential degradants.
Q4: Should I be concerned about the impact of atmospheric oxygen on my solution's stability?
A4: Yes, the piperidine moiety can be susceptible to oxidation. To mitigate this, you can consider de-gassing your solvent before use or purging the headspace of your container with an inert gas like nitrogen or argon. The inclusion of antioxidants in your formulation can also be beneficial.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for addressing specific stability challenges.
Guide 1: Investigating and Mitigating pH-Dependent Degradation
The Rationale: The pH of the solution is a critical factor governing the stability of this compound. Both acidic and basic conditions can promote specific degradation pathways. A systematic evaluation across a range of pH values is essential to identify the optimal pH for stability.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.
-
Sample Preparation: Prepare solutions of your compound at a known concentration in each buffer.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the percentage of the parent compound remaining and the formation of any degradation products at each pH and time point.
Data Interpretation:
| pH | Initial Purity (%) | Purity after 48h at 40°C (%) | Major Degradant Peak Area (%) |
| 2.0 | 99.8 | 95.2 | 3.5 (Degradant A) |
| 4.0 | 99.9 | 99.5 | <0.1 |
| 6.0 | 99.8 | 99.2 | 0.5 (Degradant B) |
| 8.0 | 99.7 | 92.1 | 6.8 (Degradant B) |
Troubleshooting Flowchart for pH Optimization:
Caption: Decision-making workflow for pH optimization.
Guide 2: Assessing and Preventing Oxidative Degradation
The Rationale: The tertiary amine in the piperidine ring is a potential site for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in excipients.
Experimental Protocol for Forced Oxidation:
-
Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Condition: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Analyze the stressed sample by HPLC and compare it to an unstressed control.
Mitigation Strategies:
-
Inert Atmosphere: As mentioned, preparing and storing solutions under an inert atmosphere (N₂ or Ar) can significantly reduce oxidative degradation.
-
Antioxidants: Consider the addition of antioxidants to your formulation. Common choices include:
-
Water-soluble: Ascorbic acid, sodium metabisulfite.
-
Solvent-soluble: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).
-
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.
Potential Oxidation Pathway:
Caption: A potential oxidative degradation pathway.
Guide 3: Evaluating Photostability
The Rationale: The aromatic dibromophenyl moiety can absorb UV light, which may lead to photodegradation. This can involve radical mechanisms or de-bromination.
Experimental Protocol for Photostability Testing (as per ICH Q1B):
-
Sample Preparation: Prepare your solution and place it in a photostable, transparent container.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both cool white fluorescent and near-UV light. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Mitigation Strategies:
-
Amber Glassware: Always use amber-colored volumetric flasks and vials to protect solutions from light.
-
Light-Protective Packaging: For long-term storage, ensure the final product is in packaging that blocks UV and visible light.
References
-
Millan, D., Tapia, R. A., & Pavez, P. (2019). Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating. ResearchGate. Available at: [Link]
-
Patel, J. et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Bromophenoxy)piperidine. PubChem. Available at: [Link]
-
Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PubMed Central. Available at: [Link]
- National Center for Biotechnology Information. (n.d.).
3-(2,4-Dibromophenoxy)piperidine hydrochloride off-target effects mitigation
Technical Support Center: 3-(2,4-Dibromophenoxy)piperidine hydrochloride
Last Updated: January 26, 2026
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for mitigating potential off-target effects and ensuring data integrity during your experiments.
Compound Profile
-
Structure: A molecule containing a dibromophenoxy moiety linked to a piperidine ring.
-
Pharmacological Context: The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its versatility allows it to interact with a wide range of biological targets.[1][2][3] However, this same versatility can lead to polypharmacology, or off-target effects.[4] The dibromophenoxy group is related to polybrominated diphenyl ethers (PBDEs), a class of compounds known for broad bioactivity, including potential toxicity.[5][6][7][8][9]
-
Primary Target(s): The specific intended target of this compound is not broadly published, which is common for many research compounds. Its structural motifs suggest potential interactions with G-Protein Coupled Receptors (GPCRs) or ion channels.
-
Known Activities: Related brominated diphenyl ethers have shown a wide array of activities, including antimicrobial, antifungal, and cytotoxic effects.[5][6][8]
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent or show unexpected toxicity. Could this be due to off-target effects?
A1: Yes, this is a strong possibility. Unexpected cytotoxicity or phenotypes that cannot be explained by your primary hypothesis are classic indicators of off-target activity. The piperidine scaffold is known for its presence in a wide range of bioactive compounds, which enhances the probability of interacting with multiple targets.[1][2] Furthermore, the dibromophenoxy component is structurally similar to compounds with known toxicities.[7] It is crucial to experimentally distinguish between on-target pharmacology and off-target liabilities.
Q2: What are the most likely off-target families for a compound with this structure?
A2: Based on the piperidine and diphenyl ether-like motifs, the most probable off-target families include:
-
G-Protein Coupled Receptors (GPCRs): Especially aminergic receptors like serotonin, dopamine, and adrenergic receptors.[10]
-
Ion Channels: Including hERG (human Ether-à-go-go-Related Gene), which is a critical cardiac safety target.[11][12]
-
Kinases: A broad family of enzymes that are common off-targets for many small molecules.
-
Proteasomes: Some piperidine-containing molecules have been shown to interact with the proteasome.[13]
Q3: What is the fundamental first step to mitigate or understand these potential off-target effects?
A3: The foundational step is to confirm direct engagement with your intended target in a cellular context . Without this confirmation, any observed phenotype is correlational at best. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[14][15][16][17] It provides direct evidence that your compound binds its target inside the cell, which is the first step in validating that your primary assay's readout is a consequence of this specific interaction.[18]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action & Rationale |
| High Cytotoxicity at Low Concentrations | Interaction with critical survival pathways (e.g., mitochondrial proteins, essential kinases). | 1. Perform a dose-response curve for both your on-target effect and cytotoxicity. A large window between the two is desired. 2. Use a structurally related but inactive control compound. This helps confirm the effect is not due to a general property of the chemical class. |
| Phenotype Mismatch (e.g., observing an effect inconsistent with known target biology) | The compound is acting through a different, more potent off-target pathway. | 1. Profile the compound against a broad panel of off-targets. Start with a GPCR panel and a Kinase panel.[19][20][21][22][23][24] 2. Use a tool compound with a known, selective mechanism for your intended target to see if it recapitulates the phenotype. |
| Data Irreproducibility | The compound may have poor physicochemical properties (e.g., aggregation, low solubility) that can mimic off-target effects. | 1. Measure compound solubility in your assay buffer. 2. Include a detergent (e.g., 0.01% Triton X-100) in a control experiment to disrupt aggregation. If the effect disappears, it was likely an artifact. |
Experimental Protocols & Methodologies
Protocol 1: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
This protocol allows you to verify that this compound directly binds to your protein of interest within intact cells.[14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16]
Objective: To generate a melt curve for the target protein in the presence and absence of the compound.
Materials:
-
Cells expressing the target protein.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific to the target protein for Western blotting or ELISA.
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the compound at a relevant concentration (e.g., 10x EC50 from your primary assay) and another set with DMSO vehicle. Incubate for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C to 65°C in 2-3°C increments).
-
Thermal Challenge: Heat the aliquots for 3 minutes at their respective temperatures using a PCR machine, followed by a 3-minute cool-down at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein. Analyze the amount of soluble target protein at each temperature point using Western blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift of the melt curve to the right for the compound-treated sample indicates target engagement.
Workflow 1: Systematic Off-Target Deconvolution
This workflow provides a logical progression from an initial observation of a potential off-target effect to its identification and mitigation.
Caption: A systematic workflow for validating, identifying, and mitigating off-target effects.
Conceptual Pathway: On-Target vs. Off-Target Signaling
This diagram illustrates how a compound can produce a confounded cellular phenotype by interacting with both its intended target and an unintended off-target.
Caption: Conceptual model of on-target versus off-target signaling pathways.
References
-
Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. MDPI. [Link]
-
Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. PubMed. [Link]
-
Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed Central. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc.[Link]
-
Kinome Profiling. Oncolines B.V.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
(PDF) Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
GPCR Assay Services. Reaction Biology. [Link]
-
Kinase Panel Profiling. Pharmaron CRO Services. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Pentabromodiphenyl ethers. PubChem. [Link]
-
KinomePro. Pamgene. [Link]
-
Promiscuous scaffolds: Friend or foe in fragment-based drug design? ChemRxiv. [Link]
-
Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC - NIH. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pentabromodiphenyl ethers | C12H5Br5O | CID 36159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. multispaninc.com [multispaninc.com]
- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 21. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 22. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 23. pharmaron.com [pharmaron.com]
- 24. KinomePro - Pamgene [pamgene.com]
Technical Support Center: 3-(2,4-Dibromophenoxy)piperidine hydrochloride
Introduction
3-(2,4-Dibromophenoxy)piperidine hydrochloride is a key intermediate and building block in medicinal chemistry and drug development. Ensuring its stability and understanding its degradation profile are paramount for the integrity of research and the quality of downstream products. This technical support guide offers a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on potential degradation products, troubleshooting for experimental challenges, and detailed protocols for forced degradation studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?
The structure of this compound contains several functional groups susceptible to degradation under common experimental and storage conditions. The principal degradation pathways include:
-
Hydrolysis: The ether linkage is susceptible to cleavage, especially under strong acidic or basic conditions. This would result in the formation of 2,4-dibromophenol and 3-hydroxypiperidine.
-
Oxidation: The secondary amine within the piperidine ring is a prime target for oxidation. This can lead to the formation of the corresponding N-oxide, imine derivatives, or more complex ring-opened products.
-
Photodegradation: The dibromophenoxy moiety acts as a chromophore, absorbing ultraviolet radiation. This can initiate photochemical reactions, most notably the cleavage of the carbon-bromine bonds (debromination) or cleavage of the ether bond.[1]
-
Thermal Degradation: As a hydrochloride salt, the compound may be susceptible to dehydrochlorination at elevated temperatures. Further thermal stress can lead to the decomposition of the piperidine ring and the ether linkage.
Q2: I'm observing an unexpected peak in my HPLC chromatogram after leaving my sample in an aqueous solution. What is a likely cause?
The appearance of a new peak upon storage in an aqueous medium strongly suggests hydrolysis. The most probable degradation products are 2,4-dibromophenol and 3-hydroxypiperidine . These products will have different polarities compared to the parent compound and can be tentatively identified by their retention times in a reversed-phase HPLC system.
Q3: My compound has been exposed to air, and I'm seeing signs of degradation. What are the probable oxidative degradation products?
When exposed to atmospheric oxygen or more potent oxidizing agents (like hydrogen peroxide), the piperidine ring is the most likely site of modification. The primary product is often the N-oxide of the piperidine nitrogen. Other potential products include the corresponding imine , formed via dehydrogenation, and various ring-opened byproducts.
Q4: What are the recommended storage conditions to ensure the stability of this compound?
To maintain the integrity of the compound, the following storage practices are advised:
-
Solid Form: Store the compound as a solid in a tightly sealed container, protected from light and moisture. Controlled room temperature or refrigeration is recommended.
-
In Solution: Ideally, solutions should be prepared fresh. If storage is necessary, use aprotic solvents and store at low temperatures in light-protected containers. To prevent oxidation, consider purging the solution and the headspace of the vial with an inert gas such as nitrogen or argon.
Q5: Could synthesis-related impurities be mistaken for degradation products?
Yes, it is critical to differentiate between impurities from the manufacturing process and actual degradants. Potential synthesis-related impurities may include unreacted starting materials such as 2,4-dibromophenol and 3-hydroxypiperidine , as well as byproducts from the synthetic steps. A comprehensive analysis of the starting material, including a review of the certificate of analysis, is essential before commencing stability studies.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| A new, more polar peak (earlier retention time in RP-HPLC) emerges after acid or base treatment. | Hydrolysis of the ether linkage. | 1. Co-injection with Standards: If available, co-inject the degraded sample with authentic standards of 2,4-dibromophenol and 3-hydroxypiperidine to confirm peak identity based on retention time. 2. LC-MS Analysis: Utilize mass spectrometry to determine the molecular weight of the new peak, which should correspond to the expected masses of the hydrolysis products. |
| A new peak with a mass increase of 16 Da is detected by LC-MS after oxidative stress. | Formation of the N-oxide. | 1. MS/MS Fragmentation: The N-oxide will exhibit a different fragmentation pattern in MS/MS compared to the parent compound, often showing a characteristic neutral loss of an oxygen atom. 2. Controlled Oxidation: If degradation is extensive, using a milder oxidizing agent can help to isolate the primary N-oxide product for clearer identification. |
| Multiple new peaks are observed after photostability experiments. | Photolytic debromination and/or ether bond cleavage. | 1. LC-MS Analysis: Scrutinize the mass spectrum for peaks corresponding to the loss of one or both bromine atoms (a mass decrease of ~79 or ~158 Da, respectively). Also, look for the presence of hydrolysis products. 2. Control Experiment: Exposing a solution of 2,4-dibromophenol to the same photolytic conditions can help to elucidate the degradation pathway of the aromatic portion of the molecule. |
| Chromatographic peaks are broad or exhibit tailing. | Interaction of the basic piperidine nitrogen with acidic residual silanols on the silica-based HPLC column. | 1. Buffered Mobile Phase: Employ a mobile phase buffered to a pH between 3 and 7 to maintain a consistent ionization state of the piperidine moiety. 2. Base-Deactivated Column: Use a column specifically designed for the analysis of basic compounds. 3. Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can mitigate peak tailing. |
III. Experimental Protocols
Forced Degradation Study Protocol
Objective: To systematically evaluate the degradation profile of this compound under a variety of stress conditions.
Materials:
-
This compound
-
0.1 M and 1 M Hydrochloric acid (HCl)
-
0.1 M and 1 M Sodium hydroxide (NaOH)
-
3% and 30% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.4)
-
Calibrated pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Calibrated oven
Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and, in a separate vial, with 1 M HCl.
-
Incubate the solutions at 60°C for up to 24 hours.
-
At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with a stoichiometric amount of base, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and, in a separate vial, with 1 M NaOH.
-
Incubate the solutions at 60°C for up to 24 hours.
-
At the designated time points, withdraw an aliquot, neutralize with a stoichiometric amount of acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and, in a separate vial, with 30% H₂O₂.
-
Maintain the solutions at room temperature for up to 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a calibrated oven at 80°C for up to 48 hours.
-
At specified intervals, remove a sample, dissolve it in the initial solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample, shielded from light, should be kept under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples at appropriate time points.
-
-
-
HPLC-UV/MS Analysis:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is suitable for separating compounds of varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined by a UV scan of the parent compound.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is recommended for identifying the molecular weights of the parent compound and its degradation products.
-
IV. Visualizations
Caption: Potential degradation pathways of 3-(2,4-Dibromophenoxy)piperidine.
Sources
Validation & Comparative
Cross-validation of 3-(2,4-Dibromophenoxy)piperidine hydrochloride experimental findings
A comprehensive search of scientific literature and chemical databases reveals a significant information gap regarding the experimental properties and biological activity of 3-(2,4-Dibromophenoxy)piperidine hydrochloride. This absence of foundational data precludes the creation of a detailed comparison guide for cross-validating its experimental findings, as there are currently no established findings to validate or compare.
While the piperidine scaffold is a well-established and highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs for conditions affecting the central nervous system (CNS), cancer, and infectious diseases, the specific biological profile of this compound remains uncharacterized in the public domain.[1] The piperidine ring's conformational flexibility and its ability to modulate physicochemical properties like lipophilicity and basicity make it a versatile component in drug design.[1]
Our investigation into related chemical structures, specifically phenoxy-piperidine derivatives, indicates that this class of compounds has been explored for various therapeutic applications. For instance, certain piperidine compounds with phenoxymethyl substitutions have been patented for their potential role as calcium overload blockers, with suggested utility in treating conditions such as anoxia, ischemia, migraine, and epilepsy.[2] Phenylpiperidine derivatives, a closely related class, are known for their significant role in pain management, with prominent members like fentanyl acting as potent opioid receptor agonists.[3][4]
Furthermore, the presence of bromine atoms on the phenoxy ring is a feature seen in various biologically active molecules. Brominated diphenyl ethers, for example, isolated from marine sponges, have demonstrated a range of activities including antimicrobial and antifeedant properties.[5][6] However, it is crucial to note that these diphenyl ether structures are fundamentally different from the phenoxymethylpiperidine core of the compound .
The synthesis of various piperidine derivatives is well-documented in the chemical literature and patent filings.[7][8][9] These synthetic routes provide a basis for the potential creation of this compound, yet no published studies appear to have taken this step to investigate its biological effects. A PubChem entry for the closely related compound, 3-(2-Bromophenoxy)piperidine, also lacks any associated biological activity data.[10]
The Path Forward: Establishing a Baseline for Future Comparison
Given the current void in the scientific literature, any future attempt to create a comparison guide for this compound would first require foundational research to establish its basic pharmacological profile. A logical starting point would be a series of in vitro and in vivo screening assays to determine its primary biological targets and overall activity.
Proposed Initial Experimental Workflow
A hypothetical initial investigation could be structured as follows to elucidate the compound's mechanism of action and potential therapeutic value.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 10. 3-(2-Bromophenoxy)piperidine | C11H14BrNO | CID 17952576 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating 3-(2,4-Dibromophenoxy)piperidine Hydrochloride: A Proposed Framework for In Vitro and In Vivo Characterization
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous comparative analysis. This guide provides a comprehensive framework for the evaluation of 3-(2,4-Dibromophenoxy)piperidine hydrochloride, a compound of interest due to its structural motifs that suggest potential central nervous system (CNS) activity. In the absence of direct published data for this specific molecule, we will outline a logical, scientifically sound progression of in vitro and in vivo studies. This document will serve as a roadmap, drawing upon established methodologies and using well-characterized comparator compounds to establish benchmarks for activity and selectivity.
The core structure of this compound features a phenoxy-piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in a multitude of CNS-active drugs.[1] The piperidine ring, in particular, is a common feature in pharmaceuticals targeting cancer and CNS disorders.[1] Furthermore, the dibromo-substitution on the phenyl ring may influence the compound's lipophilicity and binding affinity to biological targets. Halogenation, including bromination, is a known strategy to modulate the pharmacological properties of drug candidates.
Given these structural alerts, a primary hypothesis is that this compound may interact with monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] Many phenoxy-piperidine derivatives exhibit high affinity for these transporters.[4] Therefore, the initial investigative focus will be on characterizing its potential as a monoamine reuptake inhibitor, a class of drugs commonly used to treat depression and anxiety disorders.
Part 1: In Vitro Characterization - Unveiling the Molecular Mechanism
The initial phase of evaluation focuses on cell-free and cell-based assays to determine the compound's primary molecular target and its selectivity profile.
Primary Target Engagement: Monoamine Transporter Binding Assays
The logical first step is to assess the binding affinity of this compound to human SERT, NET, and DAT. This is typically achieved through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Membranes from cells stably expressing the human recombinant SERT, NET, or DAT are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for each transporter is selected (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT).
-
Competition Binding: Increasing concentrations of this compound are incubated with the cell membranes and the respective radioligand.
-
Incubation and Termination: The reaction is allowed to reach equilibrium, typically for 60 minutes at room temperature. The binding reaction is then terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Comparative Data:
To contextualize the potential potency of our lead compound, we will compare its hypothetical Ki values against established selective serotonin reuptake inhibitors (SSRIs) and dual-acting compounds.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| 3-(2,4-Dibromophenoxy)piperidine HCl | TBD | TBD | TBD | TBD | TBD |
| Fluoxetine | 1-10 | 100-500 | >1000 | 10-50 | >100 |
| Sertraline | 0.5-5 | 50-200 | 20-100 | 10-40 | 4-20 |
| Paroxetine | 0.1-1 | 10-50 | 100-500 | 100-500 | 100-500 |
| Venlafaxine (SNRI) | 10-50 | 1-10 | >1000 | 0.1-0.5 | >20 |
This table presents typical literature values for comparator compounds and will be populated with experimental data for the test compound.
Functional Activity: Neurotransmitter Uptake Inhibition Assays
Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. This is achieved through neurotransmitter uptake assays using synaptosomes or transfected cell lines.
Experimental Protocol: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine, or [³H]DA for dopamine).
-
Incubation and Termination: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C. The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The IC₅₀ value for the inhibition of neurotransmitter uptake is calculated.
Hypothesized Mechanism of Action
Based on the binding and uptake data, a hypothesized mechanism of action can be visualized.
Caption: Experimental workflow for the Elevated Plus Maze test.
Conclusion: A Path Forward
This guide outlines a systematic and logical approach to the initial characterization of this compound. The proposed in vitro studies will elucidate its primary molecular target and selectivity, while the in vivo models will provide crucial information on its potential therapeutic efficacy. By employing well-established protocols and comparing the results to known drugs, researchers can effectively position this novel compound within the landscape of CNS drug discovery. The data generated from this framework will be instrumental in making informed decisions about the future development of this compound as a potential therapeutic agent.
References
-
Löwicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Caraci, F., Gulisano, W., Guida, C. A., Impellizzeri, A. A., Drago, F., Pignataro, B., & Copani, A. (2018). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 70(1), 93-101. [Link]
- Ponzoni, S., Gentry, P. R., & Pozzoli, C. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 50(11), 779-786.
- Wootton, P., Johnson, K. M., & Dwoskin, L. P. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Biochemical Pharmacology, 52(10), 1545-1551.
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3520. [Link]
-
Walz, K., Spencer, R. L., & Salchner, P. (2002). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(4), 281-286. [Link]
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of the effects of psychotropic drugs. Neuroscience & Biobehavioral Reviews, 33(4), 575-586.
-
Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]
- Kennedy, S. H., Andersen, H. F., & Thase, M. E. (2009). Escitalopram in the treatment of major depressive disorder: a meta-analysis. Current Medical Research and Opinion, 25(1), 161-175.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]
- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ensuring Reproducibility in Experiments with 3-(2,4-Dibromophenoxy)piperidine hydrochloride
Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reproducibility of experiments involving 3-(2,4-Dibromophenoxy)piperidine hydrochloride. By objectively comparing analytical methodologies, outlining validated experimental protocols, and discussing common pitfalls, this guide aims to establish best practices for obtaining reliable and consistent results.
Introduction: The Challenge of Reproducibility with Substituted Phenoxypiperidines
This compound belongs to the phenoxypiperidine class of compounds. This structural motif is a key pharmacophore found in numerous biologically active agents, particularly those targeting the central nervous system (CNS).[1][2] The piperidine ring, a prevalent scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties.[3][4] However, the synthesis and handling of substituted piperidines, especially halogenated derivatives, can introduce variability that critically impacts experimental outcomes.[5]
The core challenge to reproducibility stems from factors such as isomeric purity, stability of the hydrochloride salt, and the presence of uncharacterized impurities from synthesis. Without rigorous analytical characterization and standardized protocols, researchers risk generating data that is difficult to replicate, ultimately hindering scientific progress.[6] This guide addresses these challenges head-on by providing a systematic approach to quality control and experimental design.
Foundational Quality Control: The Key to Consistent Results
Before any biological experiment, the identity, purity, and stability of the this compound starting material must be unequivocally confirmed. Relying solely on the supplier's certificate of analysis is insufficient for rigorous research. Independent validation is paramount.
Analytical Characterization: A Multi-Modal Approach
No single analytical technique is adequate for comprehensive characterization. A combination of chromatographic and spectroscopic methods is essential to build a complete profile of the compound.
| Analytical Method | Parameter Assessed | Typical Acceptance Criteria | Rationale & Causality |
| HPLC-UV/MS | Purity, Impurity Profile | >98% Purity by Area Normalization | HPLC separates the primary compound from synthetic byproducts and degradants. Mass Spectrometry (MS) confirms the molecular weight of the parent peak and helps identify impurities. |
| ¹H and ¹³C NMR | Structural Identity, Residual Solvents | Spectrum consistent with proposed structure | Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the proton and carbon skeleton. It is also highly sensitive to residual solvents from synthesis and purification (e.g., ethanol, ethyl acetate).[7] |
| FTIR | Functional Groups, Salt Form | Presence of key absorbances (e.g., C-O-C, N-H, Ar-Br) | Infrared Spectroscopy confirms the presence of expected functional groups and can help verify the hydrochloride salt form. |
| Karl Fischer Titration | Water Content | <0.5% w/w | The hydrochloride salt is hygroscopic. Excess water can affect sample weight accuracy for solution preparation and can promote degradation over time. |
Sourcing and Batch-to-Batch Variation
Different synthetic routes can lead to different impurity profiles.[3] When possible, researchers should procure material from a single, reputable source for the duration of a study. If changing suppliers or batches is unavoidable, a full analytical comparison as outlined in the table above is mandatory to ensure consistency.
Comparative Biological Assay: A Protocol for Assessing Neuroprotective Activity
Given that many piperidine derivatives exhibit neuroactive properties, a common application is the assessment of neuroprotection in cell-based models.[8][9] The following protocol describes a standardized assay to measure the potential of this compound to protect against glutamate-induced excitotoxicity in the HT22 hippocampal neuronal cell line. This serves as a model experiment where reproducibility is critical.
Experimental Workflow for Neuroprotection Assay
The following diagram outlines the critical steps for a reproducible neuroprotection experiment.
Caption: A decision tree for troubleshooting irreproducible results.
Conclusion
The reproducibility of experiments with this compound is not a matter of chance, but a direct result of meticulous quality control and protocol standardization. By adopting a multi-modal analytical approach to compound validation, adhering to detailed and controlled biological assay protocols, and systematically troubleshooting inconsistencies, researchers can build a robust and reliable dataset. This guide provides the framework to move beyond simple observation to a state of controlled, reproducible science, ensuring that the insights gained are both valid and valuable for the broader scientific community.
References
-
Novak, I. (2025). Improving experimental reproducibility through comprehensive research protocols. FEBS Open Bio, 15(4), 530-531. [Link]
-
Handayani, D., et al. (2021). Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Marine Drugs, 19(11), 611. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Jadhav, S. D., et al. (2020). Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. ResearchGate. [Link]
-
Ali, M. Y., et al. (2019). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Molecules, 24(21), 3963. [Link]
-
Uddin, M. S., et al. (2014). Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Evidence-Based Complementary and Alternative Medicine, 2014, 852749. [Link]
-
Baron, M., et al. (2012). Analytical Methods for the determination of 3-trifluoromethylphenylpiperazine (TFMPP) and 4-fluorophenylpiperazine (FPP) and their positional isomers. Analytical Methods, 4, 2244-2253. [Link]
-
Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
-
Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1530-1537. [Link]
-
Prunell, G., et al. (2025). Plant-derived compounds and neurodegenerative diseases: Different mechanisms of action with therapeutic potential. Neuroscience, 584, 1-16. [Link]
-
Saha, S., & Shil, M. (2021). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. DRS@nio. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Improving experimental reproducibility through comprehensive research protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-derived compounds and neurodegenerative diseases: Different mechanisms of action with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profiling of 3-(2,4-Dibromophenoxy)piperidine hydrochloride: A Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of 3-(2,4-Dibromophenoxy)piperidine hydrochloride, a novel piperidine derivative with potential applications in neuropharmacological research. As the understanding of complex neurological disorders evolves, so does the need for research tools with diverse mechanisms of action. This document serves as a technical resource for scientists engaged in the discovery and development of new central nervous system (CNS) active agents. We will explore the pharmacological profile of this compound in comparison to established therapeutic agents, namely a selective serotonin reuptake inhibitor (SSRI) and a dopamine agonist. The experimental data presented herein for this compound is illustrative, based on the expected activities of a compound with its structural motifs, to provide a framework for its comprehensive evaluation.
Introduction: The Rationale for Novel Monoamine Reuptake Inhibitors
Monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), play crucial roles in regulating mood, cognition, and behavior. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, DAT, and NET) is a primary mechanism for terminating their signaling. Consequently, inhibitors of these transporters have been a cornerstone in the treatment of depression, anxiety, and other neuropsychiatric disorders.[1]
While selective serotonin reuptake inhibitors (SSRIs) are widely prescribed, a significant portion of patients exhibit an inadequate response or experience limiting side effects.[2][3] This has spurred the development of compounds with broader pharmacological profiles, such as dual or triple reuptake inhibitors. This compound, with its characteristic phenoxy-piperidine scaffold, is structurally analogous to compounds known to interact with monoamine transporters.[4][5] Its dibrominated phenyl ring is anticipated to influence its binding affinity and selectivity across the different transporters. This guide aims to provide a systematic approach to characterizing its preclinical profile.
Comparative Pharmacological Profiling
A critical initial step in characterizing a novel compound is to determine its in vitro potency and selectivity at its primary molecular targets. This is typically achieved through radioligand binding and neurotransmitter uptake assays.[6][7] For the purpose of this guide, we will compare the illustrative profile of this compound with that of Fluoxetine, a well-characterized SSRI, and Pramipexole, a dopamine D2/D3 receptor agonist.[8][9]
Table 1: Comparative In Vitro Pharmacological Data
| Parameter | This compound (Illustrative Data) | Fluoxetine (SSRI) | Pramipexole (Dopamine Agonist) |
| Primary Target(s) | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Dopamine D2/D3 Receptors |
| Binding Affinity (Ki, nM) | SERT: 12.5, DAT: 45.2, NET: >1000 | SERT: 1.1, DAT: >2000, NET: >1000 | D2: 2.2, D3: 0.5 |
| Functional Potency (IC50, nM) | Serotonin Uptake Inhibition: 28.3, Dopamine Uptake Inhibition: 98.7 | Serotonin Uptake Inhibition: 3.5 | N/A (Agonist) |
| Selectivity Ratio (DAT Ki / SERT Ki) | 3.6 | >1800 | N/A |
Note: Data for Fluoxetine and Pramipexole are representative values from the scientific literature. Data for this compound is illustrative.
The illustrative data suggests that this compound acts as a dual inhibitor of SERT and DAT, with a moderate preference for SERT. This profile is distinct from the high selectivity of Fluoxetine for SERT and the receptor-agonist mechanism of Pramipexole.
Experimental Protocols for In Vitro Characterization
The following protocols provide a standardized methodology for obtaining the comparative data presented in Table 1.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin and dopamine transporters.
Experimental Workflow:
Caption: Neurotransmitter Uptake Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing hSERT or hDAT in appropriate media and plate in 96-well plates. [10][11]2. Pre-incubation: On the day of the assay, wash the cells with Krebs-HEPES buffer (KHB). Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C. [12]3. Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]DA for DAT) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation plate. Add scintillation cocktail and quantify the intracellular radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.
In Vivo Behavioral Assessment: The Forced Swim Test
The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant activity. [13][14][15]The test is based on the observation that animals administered antidepressants will exhibit active escape-oriented behaviors for a longer duration before becoming immobile.
Objective: To evaluate the antidepressant-like effects of this compound in mice.
Experimental Logic:
Caption: Forced Swim Test Experimental Logic.
Detailed Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg), a positive control (e.g., Fluoxetine, 20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Forced Swim Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) containing 15 cm of water at 23-25°C.
-
Behavioral Recording: Record the session for 6 minutes.
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect. It is crucial to also assess general locomotor activity in a separate test (e.g., open field test) to rule out that the observed effects in the FST are due to non-specific motor stimulation.
Concluding Remarks and Future Perspectives
The illustrative data and experimental framework presented in this guide position this compound as a potential dual serotonin and dopamine reuptake inhibitor. This pharmacological profile warrants further investigation for its potential therapeutic applications in conditions where the modulation of both neurotransmitter systems may be beneficial. Future studies should aim to confirm these in vitro findings, expand the in vivo characterization to other behavioral models of depression and anxiety, and investigate its pharmacokinetic properties and off-target activities. The systematic approach outlined here provides a solid foundation for the continued preclinical development of this and other novel neuropharmacological agents.
References
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Canada NewsWire. Molecular Devices announces the release of the first live cell kinetic Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
NHS. Antidepressants. [Link]
-
Roth, B. L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Stahl, S. M. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Cleveland Clinic. Dopamine Agonist: What It Is, Uses, Side Effects & Risks. [Link]
-
NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Lee, E. J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. [Link]
-
Understanding Animal Research. Factsheet on the forced swim test. [Link]
-
PubChem. 3-(2-Bromophenoxy)piperidine. [Link]
-
Wikipedia. Dopamine agonist. [Link]
-
Wikipedia. Selective serotonin reuptake inhibitor. [Link]
-
Cleveland Clinic. SSRIs (Selective Serotonin Reuptake Inhibitors). [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Parkinson's Foundation. Dopamine Agonists. [Link]
-
Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
Handayani, D., et al. (2021). Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Marine Drugs, 19(11), 611. [Link]
-
ResearchGate. Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. [Link]
-
Chokka, P. R., & S. R. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Journal of Clinical Medicine, 10(15), 3433. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]
-
Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
-
Healthline. Dopamine Agonists: Common Uses, Side Effects, and More. [Link]
-
NC3Rs. Forced swim test in rodents. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.15. [Link]
-
Dr. G. Bhanu Prakash. (2023, March 25). 13. Dopamine Agonists: Anti- Parkinson Drugs: Pharmacology [Video]. YouTube. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Antidepressants - NHS [nhs.uk]
- 3. mdpi.com [mdpi.com]
- 4. 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride | 1219976-49-4 | Benchchem [benchchem.com]
- 5. 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride | 1219964-30-3 | Benchchem [benchchem.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 10. moleculardevices.com [moleculardevices.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,4-Dibromophenoxy)piperidine hydrochloride
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a detailed protocol for the safe disposal of 3-(2,4-Dibromophenoxy)piperidine hydrochloride, synthesizing regulatory standards with field-proven best practices.
The structure of this compound presents a dual-hazard profile that must be meticulously managed. The piperidine moiety is known for its corrosivity and toxicity, while the dibromophenoxy group classifies the compound as a halogenated organic, a category of substances with specific and stringent disposal requirements due to their environmental persistence and potential to form hazardous byproducts during improper treatment.[1][2][3][4]
Section 1: Hazard Profile and Regulatory Classification
Understanding the specific hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can infer its hazard profile from its constituent parts: the piperidine base and the dibrominated phenyl group.
| Hazard Component | Associated Risks | Rationale & Causality |
| Piperidine Moiety | Acute Toxicity (Oral, Dermal, Inhalation), Severe Skin Burns, and Eye Damage.[1][5][6] | The piperidine ring is a cyclic amine with inherent basicity and reactivity, leading to corrosive action on biological tissues. Its volatility can also pose an inhalation hazard.[1][6] |
| Dibromophenoxy Group | Environmental Persistence, Potential for Bioaccumulation.[7] | The carbon-bromine bonds are strong, making the compound resistant to natural degradation. Halogenated organics are a class of compounds monitored by the EPA due to their persistence.[3][7] |
| Hydrochloride Salt | Water Solubility | The hydrochloride salt form increases the compound's polarity, making it soluble in water. This increases its mobility in the event of a spill, potentially contaminating aqueous environments.[8] |
| Combustion Byproducts | Formation of Hydrogen Bromide (HBr), Dioxins, and Furans.[9] | Incomplete combustion of brominated organic compounds can lead to the formation of highly corrosive HBr gas and toxic polybrominated dibenzodioxins and dibenzofurans.[9] |
Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[10] Due to its halogenated organic nature, this compound must be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds as regulated hazardous wastes, necessitating specific treatment and disposal pathways.[4][11]
Section 2: Personal Protective Equipment (PPE) and Handling
Given the compound's corrosive and toxic nature, stringent adherence to PPE protocols is mandatory.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[12]
-
Eye/Face Protection : Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection : A lab coat is required at a minimum. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Section 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in the disposal process. Commingling halogenated waste with non-halogenated waste streams significantly increases disposal costs and environmental risk.[13][14]
-
Select the Correct Waste Container : Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[14]
-
Labeling : As soon as the first particle of waste enters the container, it must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").[13]
-
Collection :
-
Solid Waste : For pure compound, contaminated spatulas, weigh boats, or filter paper, place these directly into the designated solid halogenated waste container.
-
Liquid Waste : For solutions containing the compound, use the designated liquid halogenated waste container. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[13]
-
Contaminated Labware : Disposable glassware (pipettes, vials) should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., methanol or ethanol). The first two rinses must be collected as hazardous halogenated liquid waste.
-
-
Container Management : Keep the waste container closed at all times, except when adding waste.[14] Store the container in a designated satellite accumulation area that is secure and away from ignition sources.[6]
Section 4: Spill Management Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with an inert absorbent material like vermiculite or sand.[1][6] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Neutralization (for Piperidine-like hazards) : Due to the piperidine component, the material is basic and corrosive. While direct neutralization of the neat compound is not recommended due to potential reactions, a dilute solution spill can be cautiously neutralized with a weak acid after absorption.
-
Cleanup and Disposal : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] Use a spark-proof tool if a flammable solvent was involved in the solution.[6]
-
Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Section 5: Final Disposal Pathway
As a halogenated organic compound, this compound is not suitable for landfilling and must be destroyed via high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Mechanism of Destruction : Incineration at temperatures typically exceeding 1,800°F (982°C) with sufficient residence time ensures the complete destruction of the organic molecule. The process is designed to break the carbon-bromine and carbon-nitrogen bonds.
-
Off-Gas Treatment : The incinerator must be equipped with advanced air pollution control systems, including scrubbers, to neutralize and remove the resulting acidic gases like HBr and NOx.[9] This prevents the release of acid rain precursors and other harmful pollutants into the atmosphere.
Your institution's EHS department will manage the final pickup and transport of the properly labeled and segregated waste to a certified TSDF.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- PENTA. (2024, May 7).Piperidine - SAFETY DATA SHEET.
- Carl ROTH. (2025, March 31).Safety Data Sheet: Piperidine.
- Sigma-Aldrich. (2025, September 23).SAFETY DATA SHEET - Piperidine.
- Cole-Parmer. (n.d.).Material Safety Data Sheet - Piperidine, 99%.
- U.S. Environmental Protection Agency. (n.d.).Environmental Fact Sheet, Organobromine.
- eCFR. (n.d.).Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (n.d.).Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- U.S. Environmental Protection Agency. (n.d.).Other Disposal Guidance.
- Cornell University Environmental Health and Safety. (n.d.).7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (2025, March 24).Exposure Assessment Tools by Chemical Classes - Other Organics.
- Capot Chemical. (2026, January 10).MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.
- Fisher Scientific. (n.d.).SAFETY DATA SHEET - Piperidine, hydrochloride.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.).EPA Hazardous Waste Codes.
- Braun Research Group, University of Illinois. (n.d.).Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. epa.gov [epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. capotchem.com [capotchem.com]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
